molecular formula C21H34ClNO B12765531 (+-)-cis-4-tert-Butyl-2-(4-phenylpiperidino)cyclohexanol hydrochloride CAS No. 120447-54-3

(+-)-cis-4-tert-Butyl-2-(4-phenylpiperidino)cyclohexanol hydrochloride

Cat. No.: B12765531
CAS No.: 120447-54-3
M. Wt: 352.0 g/mol
InChI Key: OGNMMIHKPJDMSL-SFZWVAMRSA-N
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Description

(±)-cis-4-tert-Butyl-2-(4-phenylpiperidino)cyclohexanol hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of cyclohexanol, featuring a tert-butyl group and a phenylpiperidino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-cis-4-tert-Butyl-2-(4-phenylpiperidino)cyclohexanol hydrochloride involves several steps. One common method includes the reaction of cyclohexanone with tert-butylamine to form the corresponding imine. This imine is then reduced to the amine using a reducing agent such as sodium borohydride. The resulting amine is reacted with 4-phenylpiperidine to form the final product. The hydrochloride salt is obtained by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

(±)-cis-4-tert-Butyl-2-(4-phenylpiperidino)cyclohexanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

(±)-cis-4-tert-Butyl-2-(4-phenylpiperidino)cyclohexanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (±)-cis-4-tert-Butyl-2-(4-phenylpiperidino)cyclohexanol hydrochloride involves its interaction with specific molecular targets. It is known to inhibit the storage of acetylcholine in synaptic vesicles, thereby affecting neurotransmitter release. The compound binds to a specific receptor in the synaptic vesicles, blocking the uptake of acetylcholine and leading to its accumulation in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(±)-cis-4-tert-Butyl-2-(4-phenylpiperidino)cyclohexanol hydrochloride is unique due to its specific structural features, such as the tert-butyl group and the cis configuration. These characteristics contribute to its distinct pharmacological profile and make it a valuable compound for research and industrial applications .

Properties

CAS No.

120447-54-3

Molecular Formula

C21H34ClNO

Molecular Weight

352.0 g/mol

IUPAC Name

(1S,2S,4R)-4-tert-butyl-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C21H33NO.ClH/c1-21(2,3)18-9-10-20(23)19(15-18)22-13-11-17(12-14-22)16-7-5-4-6-8-16;/h4-8,17-20,23H,9-15H2,1-3H3;1H/t18-,19+,20+;/m1./s1

InChI Key

OGNMMIHKPJDMSL-SFZWVAMRSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1CC[C@@H]([C@H](C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl

Canonical SMILES

CC(C)(C)C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl

Origin of Product

United States

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